Cas no 2229377-66-4 (2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid)
2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid
- 2229377-66-4
- 2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid
- EN300-1809055
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- Inchi: 1S/C12H15NO4/c1-7(12(14)15)10-9(6-16-3)5-13-8(2)11(10)17-4/h5H,1,6H2,2-4H3,(H,14,15)
- InChI Key: SEKLUFGIKOOYOZ-UHFFFAOYSA-N
- SMILES: O(C)C1C(C)=NC=C(COC)C=1C(=C)C(=O)O
Computed Properties
- Exact Mass: 237.10010796g/mol
- Monoisotopic Mass: 237.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 68.6Ų
2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1809055-1g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1809055-5g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 5g |
$3728.0 | 2023-09-19 | ||
| Enamine | EN300-1809055-10g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 10g |
$5528.0 | 2023-09-19 | ||
| Enamine | EN300-1809055-0.05g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1809055-0.1g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1809055-0.25g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1809055-0.5g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1809055-1.0g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1809055-2.5g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1809055-5.0g |
2-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-enoic acid |
2229377-66-4 | 5g |
$3728.0 | 2023-06-02 |
2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid
Introduction to 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid (CAS No. 2229377-66-4)
2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid, identified by its CAS number 2229377-66-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivatives class, characterized by a fused heterocyclic ring system containing nitrogen, which is a common motif in many biologically active molecules. The presence of multiple functional groups, including methoxy and methoxymethyl substituents, as well as a propenoic acid moiety, contributes to its unique chemical properties and potential applications in drug discovery and material science.
The nomenclature of this compound follows the IUPAC system, providing a precise and unambiguous description of its molecular structure. The term "pyridin-4-ylprop-2-enoic acid" indicates the presence of a pyridine ring substituted at the 4-position with a propenoic acid side chain, while the "2-methyl" and "5-(methoxymethyl)" descriptors specify the exact positions and types of substituents attached to the pyridine core. This level of structural specificity is crucial for researchers aiming to synthesize, characterize, or utilize this compound in various chemical reactions or biological assays.
In recent years, there has been growing interest in pyridine derivatives due to their diverse pharmacological activities. These compounds have been explored for their potential roles as intermediates in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders, inflammatory conditions, and infectious diseases. The structural features of 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid make it an intriguing candidate for further investigation in this context.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The combination of a pyridine ring with functional groups such as methoxy and methoxymethyl provides numerous opportunities for further chemical modification. For instance, the propenoic acid side chain can be readily transformed into other functional groups through reactions such as esterification, amidation, or reduction, allowing for the creation of novel derivatives with tailored properties.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of such complex molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions, organometallic chemistry, and flow chemistry have significantly improved the accessibility of pyridine derivatives like 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid. These methods not only enhance yield but also reduce the environmental impact associated with traditional synthetic routes.
The biological activity of this compound has not yet been fully elucidated, but preliminary studies suggest that it may exhibit interesting pharmacological properties. The presence of multiple electron-withdrawing and electron-donating groups on the pyridine ring can influence its interactions with biological targets such as enzymes and receptors. Further investigation into its binding affinity and mechanism of action could uncover new therapeutic applications.
Moreover, the compound's structural complexity makes it a valuable tool for computational chemists and medicinal chemists who utilize molecular modeling techniques to predict its behavior in biological systems. By simulating interactions between 2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-enoic acid and target proteins or receptors, researchers can gain insights into its potential efficacy and optimize its structure for better performance.
In conclusion,CAS No. 2229377-66, refers to a specialized organic molecule with a rich structural framework that holds promise for various applications in pharmaceutical research and industrial chemistry. Its unique combination of functional groups and synthetic accessibility makes it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like 2 -3 -methoxy -5 - (methoxymethyl) - 2 -methylpyridin - 4 - ylprop - 2 - enoic acid are likely to play an increasingly important role in the development of new drugs and materials.
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